1-(Benzo[d]thiazol-2-yl)prop-2-en-1-ol
CAS No.:
Cat. No.: VC18215220
Molecular Formula: C10H9NOS
Molecular Weight: 191.25 g/mol
* For research use only. Not for human or veterinary use.
![1-(Benzo[d]thiazol-2-yl)prop-2-en-1-ol -](/images/structure/VC18215220.png)
Molecular Formula | C10H9NOS |
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Molecular Weight | 191.25 g/mol |
IUPAC Name | 1-(1,3-benzothiazol-2-yl)prop-2-en-1-ol |
Standard InChI | InChI=1S/C10H9NOS/c1-2-8(12)10-11-7-5-3-4-6-9(7)13-10/h2-6,8,12H,1H2 |
Standard InChI Key | INZBFOAXCOWCQO-UHFFFAOYSA-N |
Canonical SMILES | C=CC(C1=NC2=CC=CC=C2S1)O |
Chemical Identity and Structural Characteristics
Molecular and Crystallographic Data
The compound’s IUPAC name, 1-(1,3-benzothiazol-2-yl)prop-2-en-1-ol, reflects its benzothiazole core (a benzene ring fused with a thiazole) and an allylic alcohol substituent. Key identifiers include:
Property | Value | Source |
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Molecular Formula | C₁₀H₉NOS | |
Molecular Weight | 191.25 g/mol | |
SMILES | C=CC(C1=NC2=CC=CC=C2S1)O | |
InChIKey | INZBFOAXCOWCQO-UHFFFAOYSA-N | |
CAS Number | 181048-91-9 |
Crystallographic studies reveal that derivatives of benzothiazole often exhibit planar geometries, with intramolecular hydrogen bonds stabilizing their conformations. For example, related compounds like 3-(benzo[d]thiazol-2-yl)-5-bromo-2-hydroxybenzaldehyde show dihedral angles of 6.02° between the benzothiazole and phenyl rings, alongside O–H⋯N hydrogen bonds .
Synthesis and Reactivity
Synthetic Pathways
The synthesis of benzothiazole derivatives typically involves condensation reactions. For 1-(Benzo[d]thiazol-2-yl)prop-2-en-1-ol, a plausible route involves:
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Formation of the Benzothiazole Core:
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Introduction of the Propenol Group:
Key Reaction Conditions
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Solvent: Methanol or ethanol for solubility and reaction efficiency .
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Catalysts: Iodine (I₂) facilitates cyclization in benzothiazole synthesis .
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Temperature: Room temperature to 80°C, depending on the step .
Physicochemical Properties
Spectral Data
Thermal Stability
Differential scanning calorimetry (DSC) of analogous benzothiazoles shows decomposition temperatures above 200°C, suggesting moderate thermal stability .
Applications in Medicinal Chemistry
Structure-Activity Relationships (SAR)
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Thiazole Ring: Essential for binding to microbial targets like DprE1 .
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Allylic Alcohol: Enhances solubility and hydrogen-bonding capacity .
Parameter | Recommendation | Source |
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Storage | 2–8°C in inert atmosphere | |
Hazard Statements | H315 (Skin irritation), H319 (Eye irritation) | |
Precautionary Measures | Use PPE (gloves, goggles) |
Future Directions
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